Product packaging for 3-(Cyclopent-3-en-1-yl)propan-1-ol(Cat. No.:CAS No. 767-06-6)

3-(Cyclopent-3-en-1-yl)propan-1-ol

Cat. No.: B13299671
CAS No.: 767-06-6
M. Wt: 126.20 g/mol
InChI Key: XCHXDYRXPJHSTG-UHFFFAOYSA-N
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Description

3-(Cyclopent-3-en-1-yl)propan-1-ol is an organic compound with the molecular formula C8H14O and a molecular weight of 126.20 g/mol . Its structure features a cyclopentene ring, a motif common in medicinal chemistry and fragrance research, providing a versatile platform for chemical synthesis and derivatization . Compounds with similar cyclopentenyl and propanol subunits are investigated for their utility in organic synthesis and as potential intermediates for creating more complex molecules . For example, related structures have been studied in the context of microbiological transformations and are used in the development of perfume compositions, indicating its value in synthetic organic chemistry . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the provided Safety Data Sheet for proper handling and storage guidelines before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B13299671 3-(Cyclopent-3-en-1-yl)propan-1-ol CAS No. 767-06-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

767-06-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-cyclopent-3-en-1-ylpropan-1-ol

InChI

InChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h1-2,8-9H,3-7H2

InChI Key

XCHXDYRXPJHSTG-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1CCCO

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Cyclopent 3 En 1 Yl Propan 1 Ol and Its Derivatives

Retrosynthetic Disconnections and Precursor Design

Retrosynthetic analysis of 3-(cyclopent-3-en-1-yl)propan-1-ol reveals several possible disconnections. A primary disconnection can be made at the C-C bond between the cyclopentene (B43876) ring and the propanol (B110389) side chain. This suggests a cyclopentenyl organometallic reagent and a three-carbon electrophile, such as an epoxide or an allyl halide, as potential precursors. Alternatively, disconnection of the propanol side chain at the C-O bond points to a Grignard-type reaction where a cyclopentenylethyl magnesium halide is reacted with formaldehyde.

Another key retrosynthetic strategy involves disconnecting the cyclopentene ring itself. This could lead to precursors amenable to ring-closing metathesis (RCM) or intramolecular aldol (B89426) reactions. The choice of precursors is dictated by the desired stereochemistry and the availability of starting materials.

Disconnection Approach Precursors Synthetic Strategy
C-C bond (ring-side chain)Cyclopentenyl organometallic reagent, 3-carbon electrophileNucleophilic addition/substitution
C-O bond (propanol)Cyclopentenylethyl magnesium halide, FormaldehydeGrignard reaction
Cyclopentene RingAcyclic dieneRing-closing metathesis
Cyclopentene Ring1,6-dicarbonyl compoundIntramolecular aldol condensation

Established and Emerging Synthetic Routes

The construction of this compound and its derivatives can be approached by focusing on the formation of the cyclopentene ring and the subsequent or concurrent elaboration of the propanol side chain.

Strategies for Cyclopentene Ring Construction and Functionalization

Diels-Alder Reaction: This powerful cycloaddition reaction can form a six-membered ring which can then be modified to a cyclopentene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While not a direct method, it provides access to complex carbocyclic frameworks. wikipedia.org The reaction involves a conjugated diene and a dienophile to create a substituted cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.com

Ring-Closing Metathesis (RCM): RCM has become a prominent method for the formation of cyclic alkenes, including cyclopentenes. caltech.edursc.org This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, efficiently cyclizes acyclic dienes. rsc.orgwikipedia.orgmdpi.com The choice of catalyst can influence the reaction's efficiency and tolerance to functional groups. rsc.orgmdpi.com

Intramolecular Aldol Condensation: A 1,6-dicarbonyl compound can undergo an intramolecular aldol reaction to form a cyclopentenone, which can then be reduced to the desired cyclopentene derivative. baranlab.org

Palladium-Catalyzed Annulation: Recent methods involve palladium-catalyzed annulation reactions of conjugated acceptors and allenyl boronic esters to yield substituted cyclopentenes. organic-chemistry.org

[3+2] Cycloadditions: These reactions provide a direct route to five-membered rings. For instance, copper-catalyzed [3+2] cycloadditions of N-tosylcyclopropylamine with alkenes can produce aminated cyclopentene derivatives. organic-chemistry.org

Elaboration of the Propanol Side Chain

Once the cyclopentene core is established, or concurrently with its formation, the three-carbon alcohol side chain is constructed. Key methods include:

Grignard Reactions: A cyclopentenyl Grignard reagent can react with an appropriate electrophile like ethylene (B1197577) oxide followed by hydrolysis to yield a two-carbon extended chain. To obtain the propanol side chain, a different strategy is needed. A common method involves the reaction of an ester with two equivalents of a Grignard reagent to form a tertiary alcohol. libretexts.orgjove.commasterorganicchemistry.com However, for a primary alcohol like propanol, one could envision reacting a cyclopentenyl Grignard reagent with allyl bromide, followed by hydroboration-oxidation of the terminal alkene.

Wittig Reaction and Subsequent Reduction: A cyclopentenecarboxaldehyde can undergo a Wittig reaction with a two-carbon phosphorane to form an alkene, which can then be hydrogenated and reduced to the corresponding alcohol.

Hydroformylation: This process adds a formyl group and a hydrogen atom across a double bond. While typically used for industrial-scale synthesis, it can be adapted for laboratory syntheses to convert a cyclopentenylethylene into the corresponding propanal, which is then reduced to the propanol.

Stereoselective Synthesis Approaches, including Diastereoselective and Enantioselective Methods

Controlling the stereochemistry of this compound is crucial, particularly for its potential applications in areas like fragrance or pharmaceuticals where specific stereoisomers are often required.

Diastereoselective Synthesis: The relative stereochemistry between substituents on the cyclopentene ring can be controlled through various methods. For example, substrate-controlled diastereoselective reactions can be employed where an existing stereocenter on a precursor directs the stereochemical outcome of a subsequent reaction. nih.gov Phase-transfer catalysis has also been used to achieve diastereoselectivity in the synthesis of highly substituted cyclohexanones, a strategy that could be adapted to cyclopentene systems. beilstein-journals.org

Enantioselective Synthesis: The synthesis of a single enantiomer can be achieved using chiral catalysts or auxiliaries.

Catalytic Asymmetric Synthesis: Chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the enantioselective synthesis of α,α-disubstituted cyclopentenes from achiral tricarbonyl compounds. nih.gov This involves an intramolecular aldol reaction followed by decarboxylation. nih.gov Iridium-catalyzed asymmetric hydrogenation of an exocyclic enone ester has also been a key step in the scalable enantioselective synthesis of cyclopentene intermediates. researchgate.net

[3+2] Cycloadditions: Enantioselective formal [3+2] cycloadditions of cyclopropyl (B3062369) ketones and alkenes, catalyzed by a chiral Ti(salen) complex, can produce polysubstituted cyclopentane (B165970) derivatives with high enantioselectivity. acs.org

Catalytic Transformations in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules.

Metathesis Catalysts: Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs catalysts, are instrumental in ring-closing metathesis (RCM) for cyclopentene ring formation. wikipedia.orgmdpi.comresearchgate.net These catalysts are known for their functional group tolerance and high efficiency. rsc.org

Palladium Catalysis: Palladium catalysts are versatile and used in various transformations, including cross-coupling reactions (e.g., Suzuki, Heck) to functionalize the cyclopentene ring or the side chain. organic-chemistry.org They are also employed in annulation reactions to construct the cyclopentene ring itself. organic-chemistry.orgacs.org

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have emerged as powerful organocatalysts for enantioselective cyclopentene synthesis through intramolecular aldol reactions. nih.gov

Hydrogenation Catalysts: Catalysts such as Raney nickel, palladium on carbon (Pd/C), and platinum oxide are commonly used for the reduction of double bonds or carbonyl groups during the synthesis. acs.org

Propanol Synthesis Catalysis: While not directly applied to this specific molecule in the provided context, research on direct propanol synthesis from CO2, ethylene, and H2 over catalysts like Cs–Au/TiO2 highlights the ongoing development in catalytic alcohol production. rsc.org Another approach involves the electrified synthesis of n-propanol from carbon monoxide using a dilute alloy catalyst. northwestern.eduresearchgate.net

Sustainable and Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for minimizing environmental impact. royalsocietypublishing.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Reactions like cycloadditions and RCM generally have high atom economy.

Use of Renewable Feedstocks: Exploring routes that start from renewable resources, such as biomass-derived furfural, which can be converted to cyclopentanone, is a significant step towards sustainability. acs.orgresearchgate.netfudan.edu.cn

Catalysis: The use of catalysts, especially those that can be recycled and reused, is preferred over stoichiometric reagents as it reduces waste.

Safer Solvents and Reaction Conditions: Whenever possible, reactions should be conducted in environmentally benign solvents, such as water or supercritical fluids, and at ambient temperature and pressure to reduce energy consumption.

Sustainable Reagents: Utilizing alcohols as environmentally friendly chemical reagents is a growing area of interest. nih.gov The production of alcohols themselves is also being shifted towards more sustainable methods, such as the catalytic conversion of CO2 or biomass. cicenergigune.comrsc.orgrsc.org For instance, sustainable methods for producing allyl alcohol from glycerol (B35011) are being developed.

Chemical Reactivity and Functionalization Studies of 3 Cyclopent 3 En 1 Yl Propan 1 Ol

Transformations of the Primary Alcohol Moiety

The primary alcohol group in 3-(cyclopent-3-en-1-yl)propan-1-ol is a versatile handle for a range of functional group interconversions, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.

Controlled Oxidation and Reduction Pathways

The primary alcohol can be selectively oxidized to either the corresponding aldehyde, 3-(cyclopent-3-en-1-yl)propanal, or the carboxylic acid, 3-(cyclopent-3-en-1-yl)propanoic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are effective for the partial oxidation to the aldehyde, preventing overoxidation to the carboxylic acid. libretexts.org In contrast, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the primary alcohol directly to the carboxylic acid. libretexts.org

Conversely, while the alcohol itself is already in a reduced state, the corresponding aldehyde, 3-(cyclopent-3-en-1-yl)propanal, can be selectively reduced back to the primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reduction is chemoselective, leaving the cyclopentene (B43876) double bond intact. For the reduction of the corresponding carboxylic acid to the alcohol, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is generally required.

Table 1: Controlled Oxidation and Reduction of the Alcohol Moiety

Starting MaterialReagent(s)ProductReaction Type
This compoundPCC or DMP3-(Cyclopent-3-en-1-yl)propanalOxidation
This compoundKMnO₄ or H₂CrO₄3-(Cyclopent-3-en-1-yl)propanoic acidOxidation
3-(Cyclopent-3-en-1-yl)propanalNaBH₄This compoundReduction
3-(Cyclopent-3-en-1-yl)propanoic acidLiAlH₄This compoundReduction

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. youtube.comyoutube.com For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 3-(cyclopent-3-en-1-yl)propyl acetate.

Etherification can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 1-(3-methoxypropyl)cyclopent-3-ene.

Table 2: Esterification and Etherification of this compound

Reaction TypeReagentsProduct
EsterificationAcetyl chloride, pyridine3-(Cyclopent-3-en-1-yl)propyl acetate
Etherification1. NaH, 2. Methyl iodide1-(3-Methoxypropyl)cyclopent-3-ene

Nucleophilic Substitution Reactions

To facilitate nucleophilic substitution, the hydroxyl group, a poor leaving group, must first be converted into a better leaving group. This is commonly achieved by converting the alcohol into a tosylate or mesylate by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base. The resulting 3-(cyclopent-3-en-1-yl)propyl tosylate is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. For example, reaction with sodium cyanide would yield 4-(cyclopent-3-en-1-yl)butanenitrile.

Reactivity of the Cyclopentene Olefin

The cyclopentene ring in this compound provides a site for various addition and cycloaddition reactions, allowing for further molecular complexity to be introduced.

Cycloaddition Reactions

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful tool in synthetic organic chemistry for the formation of carbon-carbon double bonds. organic-chemistry.org In the context of this compound, after suitable derivatization, the cyclopentene ring can participate in ring-opening metathesis (ROM) or, in a tandem sequence, ring-opening-cross-metathesis (ROCM) or ring-opening-ring-closing metathesis (RO-RCM). acs.orgfigshare.com

For instance, derivatization of the terminal hydroxyl group with an allyl ether moiety would generate a diene substrate suitable for ring-closing metathesis (RCM). This intramolecular reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts, would be expected to yield a novel bicyclic ether. The efficiency of such a cyclization is influenced by factors like catalyst selection, solvent, and reaction temperature. nih.govscispace.com Dienes with substituents on the olefin can influence the success of the cyclization, with more substituted olefins often requiring more reactive catalysts. nih.gov

Table 1: Hypothetical Ring-Closing Metathesis of an O-Allyl Derivative of this compound

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Grubbs' 1st Gen. (5)Dichloromethane401245
2Grubbs' 2nd Gen. (5)Dichloromethane40485
3Hoveyda-Grubbs' 2nd Gen. (2)Toluene80292

This table is illustrative and based on typical conditions for RCM reactions of similar dienes.

The cyclopentene moiety itself can undergo ring-opening metathesis polymerization (ROMP) in the presence of suitable catalysts, a reaction that is influenced by the ring strain of the cycloalkene. rsc.orgrsc.org Tandem ring-opening/ring-closing metathesis (RO/RCM) polymerization has been observed for monomers containing cyclopentene moieties, although the reaction can be sluggish. acs.org

Skeletal Rearrangements and Intramolecular Cyclization Pathways

The presence of both an olefin and an alcohol functionality within the same molecule allows for the exploration of intramolecular cyclization reactions, often promoted by acid catalysis. Such reactions can lead to the formation of bicyclic ether systems through various mechanistic pathways.

One plausible transformation is a Prins-type cyclization. The Prins reaction and its variants are powerful methods for constructing oxygen-containing heterocycles. mdpi.comacs.orgnih.gov In the presence of a Brønsted or Lewis acid, the alkene can be activated towards nucleophilic attack by the hydroxyl group. This process would lead to the formation of a bicyclic ether. The stereochemical outcome of such cyclizations is often controlled by the transition state geometry. The reaction of homoallylic alcohols with aldehydes, catalyzed by iodine, is a known method for preparing pyran derivatives. mdpi.comresearchgate.net

Table 2: Plausible Intramolecular Cyclization Products of this compound

EntryCatalyst/ReagentSolventTemperature (°C)Product
1H₂SO₄ (cat.)Dichloromethane25Bicyclic Ether A
2BF₃·OEt₂Dichloromethane0 to 25Bicyclic Ether A
3I₂ (cat.), ParaformaldehydeDichloromethane25Bicyclic Ether B (Prins Product)

This table presents hypothetical outcomes for intramolecular cyclization reactions.

Furthermore, acid-catalyzed conditions can also induce skeletal rearrangements of the cyclopentene ring. Carbocationic intermediates formed during such reactions can undergo Wagner-Meerwein shifts or other rearrangements to yield thermodynamically more stable carbocyclic frameworks. The specific outcome would be highly dependent on the reaction conditions and the nature of the acid catalyst employed.

Derivatization for Enhanced Research Utility and Targeted Reactivity

The terminal hydroxyl group of this compound serves as a convenient handle for a wide range of derivatization reactions. These modifications can be employed to alter the molecule's physical properties, introduce new functionalities, or prepare it for subsequent transformations. Common derivatization strategies include esterification and etherification. nih.gov

Esterification: The alcohol can be readily converted to its corresponding ester by reaction with a carboxylic acid, acid chloride, or anhydride. Esterification is often used to protect the hydroxyl group or to introduce a specific functional moiety. For analytical purposes, such as gas chromatography, derivatization to a volatile ester is a common practice. google.com Various coupling reagents can facilitate the esterification of carboxylic acids with alcohols. morressier.com

Etherification: Synthesis of ethers from the title compound can be achieved through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. pearson.com Alternatively, modern catalytic methods can be employed for the formation of various ether derivatives. nih.gov The synthesis of bicyclic ethers from unsaturated alcohols is also a known transformation. organic-chemistry.org

Table 3: Summary of Potential Derivatization Reactions

Derivative TypeReagentCatalyst/ConditionsProduct Name
Acetate EsterAcetic AnhydridePyridine3-(Cyclopent-3-en-1-yl)propyl acetate
Benzoate EsterBenzoyl ChlorideTriethylamine3-(Cyclopent-3-en-1-yl)propyl benzoate
Methyl EtherMethyl IodideSodium Hydride1-Methoxy-3-(cyclopent-3-en-1-yl)propane
Silyl Ethertert-Butyldimethylsilyl chlorideImidazoletert-Butyl(3-(cyclopent-3-en-1-yl)propoxy)dimethylsilane

This table provides examples of common derivatization reactions for primary alcohols.

These derivatizations not only allow for the fine-tuning of the molecule's properties but also open up new avenues for its application in more complex synthetic strategies.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Cyclopent-3-en-1-yl)propan-1-ol, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The olefinic protons of the cyclopentene (B43876) ring would likely appear in the downfield region, typically between 5.5 and 6.0 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would also be expected in a relatively downfield region, likely between 3.5 and 4.0 ppm, and its signal would be a triplet due to coupling with the adjacent methylene (B1212753) group. The protons of the propyl chain and the cyclopentene ring's aliphatic protons would produce a complex series of signals in the upfield region, generally between 1.0 and 2.5 ppm. The hydroxyl proton itself would present as a broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon environments. The olefinic carbons of the cyclopentene ring would be expected to resonate in the downfield region, typically around 130 ppm. The carbon atom bonded to the hydroxyl group would appear at a chemical shift of approximately 60-70 ppm. The remaining aliphatic carbons of the cyclopentene ring and the propyl chain would be found in the upfield region of the spectrum.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Multiplicity
Olefinic (CH=CH) 5.5 - 6.0 m
Carbinol (CH-OH) 3.5 - 4.0 t
Propyl Chain (-CH₂-) 1.2 - 1.8 m
Cyclopentene Ring (-CH₂-) 2.0 - 2.5 m
Cyclopentene Ring (CH) 2.5 - 3.0 m

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
Olefinic (C=C) ~130
Carbinol (C-OH) 60 - 70
Propyl Chain (-CH₂-) 20 - 40
Cyclopentene Ring (-CH₂-) 30 - 45

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₄O), HRMS would provide a highly accurate mass measurement of the molecular ion, which would be consistent with its chemical formula.

Electron ionization (EI) would likely lead to significant fragmentation. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways would include the loss of a water molecule (M-18) from the molecular ion, a common fragmentation for alcohols. Cleavage of the propyl side chain would also be anticipated, leading to fragments corresponding to the cyclopentenyl moiety and the propanol (B110389) side chain. Analysis of these fragment ions would provide further evidence for the proposed structure. Electrospray ionization (ESI), a softer ionization technique, would be expected to produce a prominent protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺, allowing for a clear determination of the molecular weight.

Predicted HRMS Data

Ion Predicted m/z
[M]⁺ 126.1045
[M-H₂O]⁺ 108.0939
[C₅H₇]⁺ 67.0548

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. A sharp peak corresponding to the C-O stretching vibration would be expected around 1050-1150 cm⁻¹. The C=C stretching vibration of the cyclopentene ring would likely appear as a weak to medium absorption band around 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration, which may be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. The symmetric C-H stretching vibrations of the aliphatic portions of the molecule would also be prominent.

Predicted Vibrational Spectroscopy Data

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretch 3200-3600 (broad) Weak
sp² C-H Stretch 3000-3100 3000-3100
sp³ C-H Stretch 2850-3000 2850-3000
C=C Stretch 1640-1680 (weak-medium) Strong

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

The presence of a stereocenter at the carbon atom of the cyclopentene ring to which the propyl group is attached means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these chiral molecules.

Circular Dichroism (CD) Spectroscopy: Circular dichroism measures the differential absorption of left and right circularly polarized light. For this compound, the electronic transitions associated with the C=C chromophore in the chiral environment would give rise to a CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum could be compared with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) for the (R) and (S) enantiomers to determine the absolute configuration of an enantiomerically pure sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve for a chiral molecule is characteristic of its absolute configuration. The shape of the ORD curve, particularly around the absorption maximum of the chromophore, can be used to assign the absolute stereochemistry by applying empirical rules or by comparison with computational models.

Without experimental data, it is not possible to predict the exact appearance of the CD or ORD spectra. However, the presence of the double bond chromophore in a chiral environment would be expected to produce measurable signals that would enable the determination of the absolute configuration of the enantiomers of this compound.

Computational Chemistry and Theoretical Investigations of 3 Cyclopent 3 En 1 Yl Propan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 3-(Cyclopent-3-en-1-yl)propan-1-ol, methods like Density Functional Theory (DFT) or more computationally intensive ab initio methods (such as Møller-Plesset perturbation theory or Coupled Cluster) would be employed to investigate its electronic structure.

A typical study would involve optimizing the geometry of the molecule to find its lowest energy structure. From this, a wealth of information could be derived, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, kinetic stability, and electronic transitions.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (Note: This table is illustrative and based on expected outcomes from a DFT calculation, not on published data.)

Calculated ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap7.7 eVRelates to the chemical reactivity and electronic transitions.
Dipole Moment1.8 DQuantifies the polarity of the molecule.
Mulliken Atomic ChargesC1: -0.25, O: -0.65, H(O): +0.45Provides insight into charge distribution and potential sites for nucleophilic or electrophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propanol (B110389) side chain and the cyclopentene (B43876) ring in this compound suggests a complex conformational landscape. A thorough conformational analysis would be essential to identify the various stable conformers and the energy barriers for interconversion between them.

Theoretical Studies of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, theoretical studies could investigate various reactions, such as the oxidation of the alcohol group, addition reactions at the double bond of the cyclopentene ring, or esterification.

Such studies would involve locating the transition state (TS) structure for each step of a proposed reaction pathway. The TS is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm that the identified transition state correctly connects the reactants and products.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations typically focus on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a large ensemble of molecules in the liquid or solid state. An MD simulation of this compound would provide insights into its bulk properties and intermolecular interactions.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Total Synthesis of Complex Natural Products

The total synthesis of natural products often requires versatile building blocks that can introduce specific carbocyclic frameworks and functional group handles in a controlled manner. While the cyclopentene (B43876) moiety is a feature of many biologically active molecules, including some prostaglandins (B1171923) and alkaloids, specific examples detailing the incorporation of 3-(Cyclopent-3-en-1-yl)propan-1-ol as a key intermediate in the total synthesis of such complex natural products are not prominently reported in peer-reviewed literature. Its structure is analogous to precursors used in the synthesis of cyclopropane-containing natural products, but direct evidence of its use is currently limited.

Building Block for the Construction of Diverse Organic Scaffolds

As a building block, this compound offers multiple reaction sites. The hydroxyl group can be used for esterification, etherification, or conversion to a leaving group for substitution reactions. The double bond in the cyclopentene ring is amenable to a wide range of transformations, including hydrogenation, epoxidation, dihydroxylation, and carbon-carbon bond-forming reactions like the Heck reaction or metathesis. Despite this potential for creating diverse molecular scaffolds, dedicated studies showcasing its broad utility as a foundational building block are not widely available.

Precursor in Polymer Chemistry and Functional Material Development

Functional monomers are the cornerstone of modern polymer chemistry, allowing for the synthesis of materials with tailored properties. The hydroxyl group of this compound could serve as an initiator for ring-opening polymerizations or be converted into a polymerizable group like an acrylate (B77674) or methacrylate. Furthermore, the cyclopentene ring could potentially undergo ring-opening metathesis polymerization (ROMP) to yield polymers with unique backbone structures. However, there is a notable lack of published research exploring the use of this compound as a monomer or precursor in the development of functional polymers or advanced materials.

Utility in the Development of Novel Synthetic Methodologies

New synthetic methodologies often rely on the use of unique substrates to demonstrate their scope and utility. The distinct reactivity of the strained cyclopentene ring combined with the propanol (B110389) side chain makes this compound a candidate for exploring new chemical transformations. For instance, it could be a substrate for developing novel intramolecular reactions, where the hydroxyl group participates in a reaction with the double bond. To date, specific studies that focus on using this compound to develop novel synthetic methods have not been identified in the mainstream chemical literature.

Biochemical and Biological Interactions Excluding Human Clinical Data

In Vitro Enzyme Inhibition and Activation Studies

Currently, there is a lack of publicly available scientific literature detailing specific in vitro studies on the inhibition or activation of enzymes by 3-(cyclopent-3-en-1-yl)propan-1-ol. Research on related compounds with similar structural motifs, such as imidazole-containing propanone oxime esters, has demonstrated anti-Candida activity through the inhibition of cytochrome P450-dependent sterol 14α-demethylase. nih.gov However, direct enzymatic studies on this compound have not been reported.

Interactions with Non-Mammalian Biological Systems (e.g., microbial, plant-derived)

Detailed studies concerning the direct interaction of this compound with non-mammalian biological systems, such as specific microbial or plant-derived systems, are not extensively documented in current research. While the broader field of microbial transformation is a well-established method for modifying chemical compounds, specific applications to this compound are not found in the available literature. nih.gov For instance, research has shown the microbial transformation of other cyclic compounds like the sesquiterpene lactone vulgarin (B1207042) by Aspergillus niger, leading to new metabolites. nih.gov However, similar studies involving this compound have not been published.

Chemoenzymatic Approaches for Biocatalytic Transformations

The application of chemoenzymatic methods for the biocatalytic transformation of this compound is an area with limited specific research. Chemoenzymatic synthesis is a powerful technique that has been successfully employed for related cyclopentane (B165970) derivatives. For example, a chemoenzymatic approach was utilized for the synthesis of (1R,3R)-3-hydroxycyclopentanemethanol, a key intermediate for an antiviral agent. nih.gov This process involved the use of an enoate reductase from Thermus scotoductus SA-01 and a formate (B1220265) dehydrogenase from Candida boidinii for NADH regeneration. nih.gov The enzyme was effectively expressed in Escherichia coli and optimized for activity. nih.gov Although this demonstrates the potential of biocatalysis for cyclopentane-based molecules, direct application or transformation of this compound using such methods has not been reported.

Analytical Methodologies for Quantification and Detection of 3 Cyclopent 3 En 1 Yl Propan 1 Ol in Research Contexts

The accurate quantification and detection of 3-(Cyclopent-3-en-1-yl)propan-1-ol are fundamental to understanding its chemical properties, monitoring its synthesis, and assessing its purity. In research settings, a suite of sophisticated analytical techniques is employed to achieve these objectives, ranging from established chromatographic methods to emerging sensor technologies.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Currently, there are no established, optimized synthetic routes specifically for 3-(cyclopent-3-en-1-yl)propan-1-ol in the scientific literature. Future research will likely focus on developing efficient and environmentally friendly methods for its preparation. Key areas of investigation could include:

Catalytic Approaches: The use of transition metal catalysis, such as ruthenium-catalyzed ring-closing metathesis followed by hydrogenation, could be explored. organic-chemistry.org Additionally, nickel-catalyzed couplings of allenes and aldehydes represent a potential strategy for constructing the homoallylic alcohol moiety. organic-chemistry.org

Biocatalysis: The demand for greener and more selective syntheses could drive research into biocatalytic methods. Enzymes, such as lipases or engineered oxidoreductases, could be employed for the stereoselective synthesis of chiral versions of the molecule, a common strategy for producing valuable pharmaceutical intermediates. researchgate.netgoogle.com The use of biocatalysts can offer high yields and enantioselectivity under mild, environmentally friendly conditions. google.com

Multi-component Reactions (MCRs): The development of MCRs that can assemble the target molecule in a single step from simple precursors would be a significant advancement in terms of efficiency and atom economy. nih.gov

Potential Synthetic StrategyKey FeaturesRelevant Analogs
Ring-Closing Metathesis Utilizes ruthenium catalysts to form the cyclopentene (B43876) ring from a diene precursor. organic-chemistry.orgCyclopentenols organic-chemistry.org
Biocatalytic Resolution Employs enzymes like lipases for the synthesis of specific enantiomers. google.comChiral 3-chloro-1-phenylpropan-1-ol (B142418) google.com
Nickel-Catalyzed Coupling Forms homoallylic alcohols from allenes and aldehydes. organic-chemistry.orgVarious homoallylic alcohols organic-chemistry.org

Exploration of Novel Reactivity and Functionalization Pathways

The bifunctional nature of this compound, possessing both an alkene and a primary alcohol, opens up numerous possibilities for exploring its chemical reactivity and creating a diverse range of derivatives.

Olefin Metathesis: The cyclopentene double bond could participate in ring-opening metathesis polymerization (ROMP) to produce novel polymers with pendant propanol (B110389) groups, or in cross-metathesis reactions to attach more complex side chains.

Functionalization of the Double Bond: The alkene moiety is a prime site for various transformations, including epoxidation, dihydroxylation, and cycloadditions, to introduce new functional groups and stereocenters.

Derivatization of the Hydroxyl Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, and amines, providing access to a wide array of new compounds with potentially different physical and biological properties.

Tandem Reactions: Research could focus on developing tandem reactions that functionalize both the alkene and the alcohol in a single synthetic operation, leading to a rapid increase in molecular complexity.

Expansion of Applications in Specialized Organic Synthesis

The structural motifs within this compound make it a potentially valuable building block in the synthesis of more complex molecules.

Natural Product Synthesis: Cyclopentane (B165970) and cyclopropane (B1198618) rings are found in a wide variety of natural products. marquette.edursc.org This compound could serve as a versatile starting material or intermediate for the total synthesis of such molecules.

Fragment-Based Drug Discovery (FBDD): There is a growing interest in creating libraries of three-dimensional fragments for drug discovery. cam.ac.uknih.govvu.nl The non-planar, sp³-rich structure of this compound makes it an attractive candidate for inclusion in such libraries. Its functional handles (the alcohol and the alkene) provide convenient points for elaboration into more potent and selective drug candidates. chemrxiv.orgnih.gov

Investigation of Undiscovered Biochemical Roles and Interactions

The biological activity of this compound is currently unknown. Future research will be necessary to screen this compound and its derivatives for potential biochemical and pharmacological effects.

Biological Screening: The compound could be entered into broad screening programs to identify any potential activity, for example, as an antimicrobial, antiviral, or anticancer agent. A related cyclopropene-containing ester has been synthesized as a potential inhibitor of mycolic acid biosynthesis in Mycobacterium, suggesting that related structures could have antibacterial properties. nih.gov

Development of Biochemical Probes: If the compound is found to interact with a biological target, derivatives could be synthesized to serve as biochemical probes to study cellular processes. The functional groups on the molecule would allow for the attachment of reporter tags such as fluorescent dyes or biotin.

Q & A

Q. What are the recommended synthetic routes for 3-(Cyclopent-3-en-1-yl)propan-1-ol, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves allylic rearrangement or hydrogenation of acetylenic precursors. For example, palladium-based catalysts (e.g., Lindlar catalyst) can selectively hydrogenate triple bonds in propargyl alcohols to form cyclopentenyl derivatives . Optimization includes adjusting catalyst loading (5–10 mol%), solvent polarity (e.g., THF or ethanol), and temperature (25–60°C). Monitoring reaction progress via TLC or GC-MS ensures intermediate control. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields high-purity product .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic shifts (e.g., cyclopentenyl protons at δ 5.5–6.0 ppm, hydroxyl proton at δ 1.5–2.0 ppm) .
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry. High-resolution data (≤1.0 Å) improves accuracy .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected m/z: 140.2 [M+H]+^+) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Enantiomeric purity is critical for biological applications. Strategies include:
  • Asymmetric Hydrogenation : Use chiral ligands (e.g., BINAP) with ruthenium catalysts to induce stereoselectivity in propargyl alcohol precursors. Reported enantiomeric excess (ee) >90% under optimized conditions (H2_2 pressure: 50–100 psi, 25°C) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer. Kinetic resolution parameters (pH 7–8, 37°C) must be tuned to avoid racemization .

Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic addition reactions?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model:
  • Reaction Pathways : Map energy profiles for cyclopentenyl ring opening or hydroxyl-group participation.
  • Transition States : Identify regioselectivity in reactions (e.g., epoxidation or hydrohalogenation). Compare with experimental NMR kinetic data to validate computational models .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

  • Methodological Answer : Contradictions may arise from solvent effects or trace impurities. Systematic analysis includes:
  • pH-Dependent Stability Studies : Monitor degradation via HPLC under controlled acidic conditions (pH 1–6). Use deuterated solvents for in-situ 1H^1H NMR to track structural changes .
  • Impurity Profiling : LC-MS identifies byproducts (e.g., cyclopentene derivatives from dehydration). Purify batches via recrystallization (ethanol/water) to eliminate catalytic residues .

Application-Oriented Questions

Q. What strategies are effective for incorporating this compound into bioactive molecule synthesis?

  • Methodological Answer : The cyclopentenyl group serves as a rigid spacer in drug design. Case studies include:
  • Peptide Mimetics : Couple via Mitsunobu reaction (DIAD, PPh3_3) to introduce hydroxyl-terminated side chains.
  • Kinase Inhibitors : Functionalize the alcohol group to sulfonate esters for improved solubility and target binding .

Q. How does the compound’s conformational flexibility impact its interactions with biological macromolecules?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess:
  • Binding Affinity : Compare rigid vs. flexible conformers in enzyme active sites (e.g., cytochrome P450).
  • Solvent Accessibility : Radial distribution functions (RDFs) quantify hydration effects near the hydroxyl group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for hydrogenation reactions?

  • Methodological Answer : Variations arise from catalyst preparation or substrate purity. Mitigation steps:
  • Catalyst Characterization : TEM and XPS verify nanoparticle size and oxidation state in palladium catalysts .
  • Substrate Purity : Pre-purify propargyl alcohols via distillation (bp 80–100°C under vacuum) to remove stabilizers like hydroquinone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.